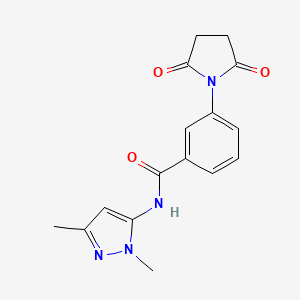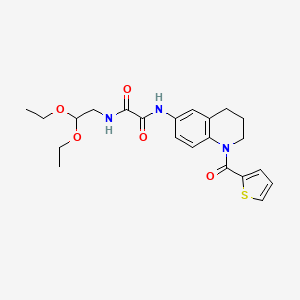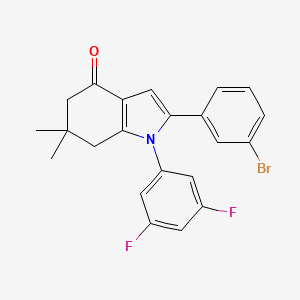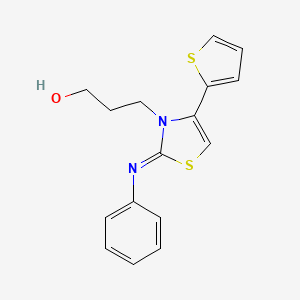
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between an aniline derivative and an aldehyde or ketone.
Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, followed by reduction to form the propanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be used to modify the phenylimino group or the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, organometallic reagents, and electrophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound may have potential as a pharmacophore for the development of new drugs.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-amine: Similar structure but with an amine group instead of a propanol group.
(Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
The unique combination of the thiazole, thiophene, and phenyl groups in (Z)-3-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol may confer specific properties that are not present in similar compounds. These properties could include specific electronic, steric, or pharmacokinetic characteristics that make it particularly useful for certain applications.
特性
IUPAC Name |
3-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-10-5-9-18-14(15-8-4-11-20-15)12-21-16(18)17-13-6-2-1-3-7-13/h1-4,6-8,11-12,19H,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKWNVBRYAZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)
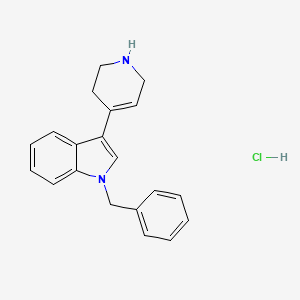
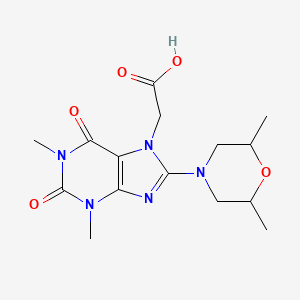
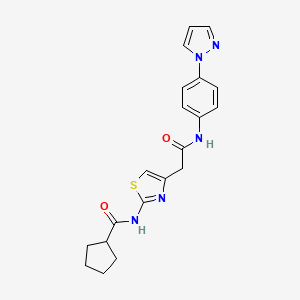


![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

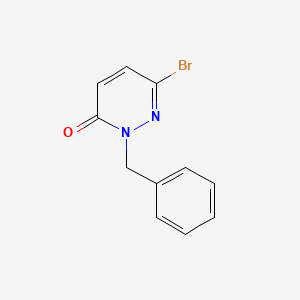
![ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2766252.png)
